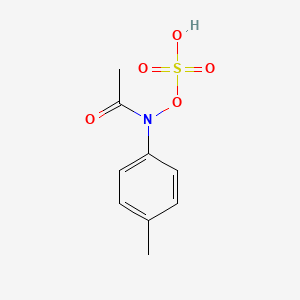
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- is a chemical compound that has garnered interest due to its unique properties and applications. It is a derivative of hydroxylamine-O-sulfonic acid, which is known for its versatility in various chemical reactions. This compound is characterized by the presence of an acetyl group and a 4-methylphenyl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- typically involves the reaction of hydroxylamine sulfate with fuming sulfuric acid (oleum). The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained. The general reaction can be represented as follows: [ (NH_3OH)_2SO_4 + 2SO_3 \rightarrow 2H_2NOSO_3H + H_2SO_4 ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of chlorosulfonic acid as a sulfonating agent has also been reported. The reaction must be conducted under controlled conditions to prevent decomposition and ensure high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted compounds depending on the nature of the nucleophile used.
Applications De Recherche Scientifique
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- has several applications in scientific research:
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic centers in other molecules, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine-O-sulfonic acid: The parent compound, known for its versatility in chemical reactions.
N-acetylhydroxylamine: A related compound with similar reactivity but lacking the sulfonic acid group.
4-methylphenylhydroxylamine: Another related compound with a different substitution pattern.
Uniqueness
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic applications.
Propriétés
Numéro CAS |
91631-49-1 |
|---|---|
Formule moléculaire |
C9H11NO5S |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
(N-acetyl-4-methylanilino) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO5S/c1-7-3-5-9(6-4-7)10(8(2)11)15-16(12,13)14/h3-6H,1-2H3,(H,12,13,14) |
Clé InChI |
NZXBMWJDGLMCRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)C)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


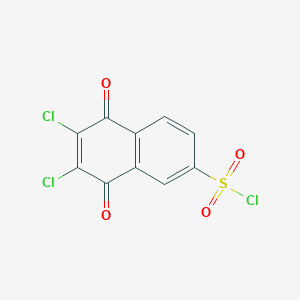
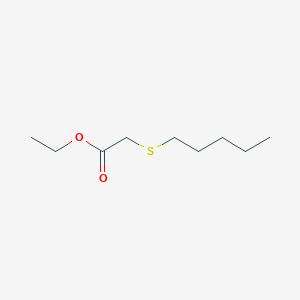
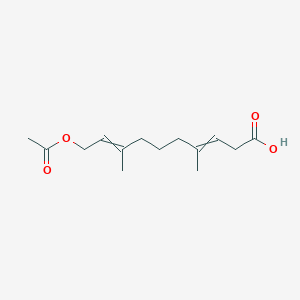
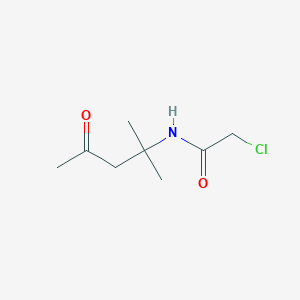

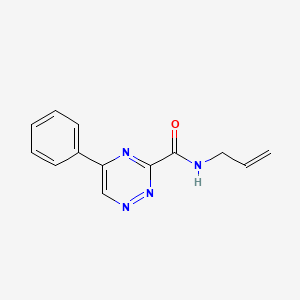
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)

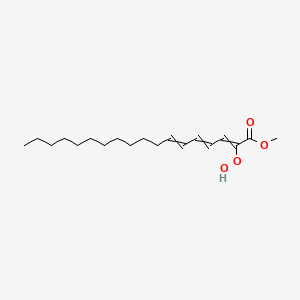
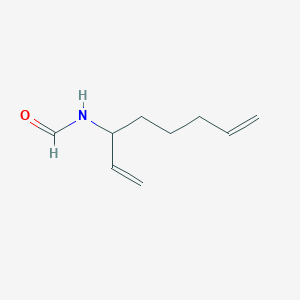

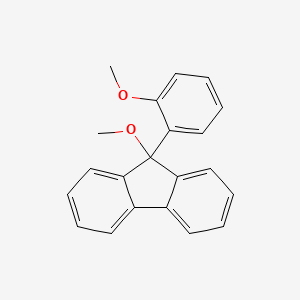
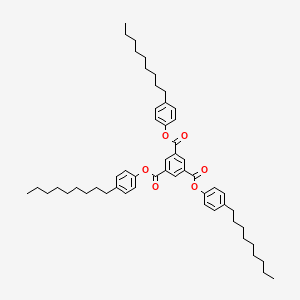
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
